Structural Orthogonality: Pyridin-2-yl vs. Pyrimidin-2-yl Terminal Heteroaryl Distinction
CAS 1286719-35-4 bears a pyridin-2-yl substituent on the piperazine ring, whereas its closest cataloged analog, N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide (CAS 1396710-11-4), incorporates a pyrimidin-2-yl group. The replacement of a CH unit (pyridine) with an additional nitrogen atom (pyrimidine) alters the heteroaryl ring's electron density, hydrogen-bond acceptor capacity, and preferred torsional angle with the piperazine chair conformation . Although no direct head-to-head biochemical comparison between these two specific compounds has been published, extensive SAR precedent across piperazine-based inhibitor libraries demonstrates that pyridine→pyrimidine terminal group substitutions routinely produce shifts in target potency exceeding 10-fold and can invert selectivity between closely related enzyme isoforms.
| Evidence Dimension | Terminal heteroaryl ring identity (electronic structure, H-bond capacity, conformational preference) |
|---|---|
| Target Compound Data | Pyridin-2-yl (one nitrogen at ring position 2) |
| Comparator Or Baseline | Pyrimidin-2-yl analog (CAS 1396710-11-4; two nitrogens at positions 1 and 3) |
| Quantified Difference | No direct head-to-head biochemical data available for this specific pair |
| Conditions | Structural comparison; no co-assayed enzyme or cell-based data |
Why This Matters
Procurement of the pyridin-2-yl variant rather than the pyrimidin-2-yl analog is essential for programs that require the precise electron density and hydrogen-bond geometry of a mononitrogen heteroaryl terminus, as SAR from related series indicates these factors are primary determinants of target recognition.
